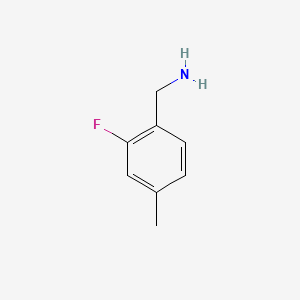

2-Fluoro-4-methylbenzylamine

Vue d'ensemble

Description

2-Fluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H10FN It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylbenzylamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-4-methylbenzyl chloride with ammonia or an amine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of 2-fluoro-4-methylbenzonitrile. This process requires a catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure conditions.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-4-methylbenzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-fluoro-4-methylbenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield 2-fluoro-4-methylbenzyl alcohol, typically using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like 2-fluoro-4-methylbenzyl ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: 2-Fluoro-4-methylbenzaldehyde.

Reduction: 2-Fluoro-4-methylbenzyl alcohol.

Substitution: 2-Fluoro-4-methylbenzyl ethers or esters.

Applications De Recherche Scientifique

Organic Synthesis

2-Fluoro-4-methylbenzylamine serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group transformations, making it an essential intermediate in synthetic pathways.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. It is often employed as an intermediate in the development of pharmaceuticals targeting various diseases. The fluorine atom enhances lipophilicity and bioavailability, which are critical factors in drug design.

Biochemical Research

In biochemical assays, this compound acts as a probe to study enzyme-substrate interactions. Its ability to modulate enzyme activity makes it valuable for investigating metabolic pathways and enzyme kinetics.

Case Study 1: Fluorinated Compounds in Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the role of fluorinated compounds, including this compound, in enhancing the pharmacokinetic properties of drug candidates. The incorporation of fluorine was shown to improve metabolic stability and binding affinity to biological targets, leading to more effective therapeutic agents .

Case Study 2: Synthesis of Novel Antimicrobial Agents

Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens. By modifying the amine structure, researchers were able to enhance efficacy while minimizing toxicity . This study underscores the potential of this compound in developing new antibiotics.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Versatile reactivity |

| Medicinal Chemistry | Intermediate for pharmaceuticals | Improved bioavailability due to fluorination |

| Biochemical Research | Probe for enzyme-substrate interactions | Insight into metabolic pathways |

| Antimicrobial Development | Synthesis of novel antimicrobial agents | Enhanced efficacy against pathogens |

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-methylbenzylamine involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are subject to ongoing research, but the presence of the fluorine atom is known to influence the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

4-Fluoro-α-methylbenzylamine: Similar structure but with a different substitution pattern.

2-Fluorobenzylamine: Lacks the methyl group at the fourth position.

4-Methylbenzylamine: Lacks the fluorine atom at the second position.

Uniqueness: 2-Fluoro-4-methylbenzylamine is unique due to the combined presence of both a fluorine atom and a methyl group on the benzene ring. This dual substitution can significantly alter its chemical and biological properties compared to its analogs, making it a valuable compound for various applications.

Activité Biologique

Overview

2-Fluoro-4-methylbenzylamine, with the molecular formula C8H10FN, is an organic compound notable for its diverse applications in biochemical research and pharmaceutical development. This compound is a derivative of benzylamine, characterized by a fluorine atom at the second position and a methyl group at the fourth position of the benzene ring. Its unique structure influences its biological activity, making it a subject of interest in various scientific studies.

Target Interactions

this compound interacts with multiple molecular targets, including enzymes and receptors, potentially acting as an inhibitor or activator depending on the context. The presence of the fluorine atom enhances its binding affinity to certain targets, which can amplify its biological effects.

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those related to neurotransmission and metabolism. It has been shown to influence cellular signaling pathways, gene expression, and metabolic processes. For instance, it may interact with cell surface receptors or intracellular proteins, leading to significant changes in signal transduction pathways that regulate cellular functions such as proliferation and apoptosis .

Cellular Effects

In Vitro Studies

In laboratory settings, this compound has demonstrated varied effects on cellular processes. Studies indicate that it can modulate gene expression and influence cell signaling pathways. For example, it has been used in nucleophilic substitution reactions due to its amine group, suggesting potential roles in synthesizing other biologically active compounds.

Dosage Effects

Research indicates that the biological activity of this compound is dose-dependent. At lower concentrations, it may exhibit beneficial effects, while higher doses could lead to toxicity. This necessitates careful dosage optimization in experimental applications to maximize therapeutic benefits while minimizing adverse effects .

Metabolism and Pharmacokinetics

Metabolic Pathways

The compound undergoes metabolism primarily through cytochrome P450 enzymes, which facilitate oxidation reactions. Additionally, phase II metabolic pathways may conjugate the compound with endogenous molecules to enhance its solubility and facilitate excretion. These metabolic processes significantly influence its bioavailability and overall biological activity .

Stability and Temporal Effects

Long-term studies have shown that this compound can undergo chemical transformations over time that alter its biological activity. Its stability in various environments is crucial for understanding its long-term effects on cellular functions .

Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : In one study focusing on retinal pigment epithelium (RPE) cells, derivatives similar to this compound exhibited significant inhibition of RPE65 activity at submicromolar concentrations, suggesting potential applications in treating retinal diseases .

- Cell Line Testing : The compound has been evaluated against various cancer cell lines as part of the NCI-60 panel. Results indicated substantial growth inhibition across multiple lines, highlighting its potential as an anticancer agent .

Data Summary

Propriétés

IUPAC Name |

(2-fluoro-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRUYSDAUXURDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590639 | |

| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771573-01-4 | |

| Record name | 2-Fluoro-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.